2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid
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Overview
Description
2,2-Dimethyl-4H-1,3-benzodioxine-6-carboxylic acid is an organic compound characterized by its unique benzodioxine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxine ring system is known for its stability and reactivity, making it a valuable scaffold in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of catechol derivatives with suitable alkylating agents, followed by cyclization to form the benzodioxine ring. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4H-1,3-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,2-Dimethyl-4H-1,3-benzodioxine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid involves its interaction with various molecular targets. The benzodioxine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group may also play a role in binding to specific proteins or other biomolecules, influencing their activity.
Comparison with Similar Compounds
1,4-Benzodioxane: Shares the benzodioxine ring but lacks the carboxylic acid group.
2,3-Dihydro-1,4-benzodioxin: Similar ring structure but different substituents.
Catechol Derivatives: Precursors in the synthesis of benzodioxine compounds.
Uniqueness: 2,2-Dimethyl-4H-1,3-benzodioxine-6-carboxylic acid is unique due to the presence of both the benzodioxine ring and the carboxylic acid group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-6-8-5-7(10(12)13)3-4-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJUTYHUIUXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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